Balhimycin
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Overview
Description
Balhimycin is a glycopeptide antibiotic produced by the bacterium Amycolatopsis sp. It exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and various anaerobes . This compound is structurally related to vancomycin, another well-known glycopeptide antibiotic, and is used primarily in research settings to study bacterial resistance and antibiotic mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Balhimycin is typically obtained through fermentation processes involving Amycolatopsis sp. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the pure compound . The synthetic route involves the biosynthesis of complex glycopeptide structures, which are challenging to replicate synthetically due to their intricate molecular architecture.
Industrial Production Methods
Industrial production of this compound relies on optimizing fermentation conditions to maximize yield. This includes controlling factors such as pH, temperature, nutrient availability, and oxygen levels. Genetic engineering techniques are also employed to enhance the production strains, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Balhimycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the glycopeptide structure, potentially affecting its antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur without degrading the compound .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified antibacterial activity. These derivatives are valuable for studying structure-activity relationships and developing new antibiotics .
Scientific Research Applications
Balhimycin has several scientific research applications:
Chemistry: Used as a model compound to study glycopeptide synthesis and modification.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its potential to treat infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antibiotics and as a standard in quality control processes.
Mechanism of Action
Balhimycin exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the growing cell wall. This action disrupts cell wall integrity, leading to bacterial cell death . The primary molecular targets are the enzymes involved in cell wall biosynthesis, such as transglycosylases and transpeptidases .
Comparison with Similar Compounds
Balhimycin is similar to other glycopeptide antibiotics, such as:
- Vancomycin
- Teicoplanin
- Chloroeremomycin
- Ristocetin
Uniqueness
What sets this compound apart is its specific spectrum of activity and its structural nuances, which can influence its binding affinity and antibacterial potency. Unlike some of its counterparts, this compound has shown unique interactions with certain bacterial strains, making it a valuable tool in antibiotic research .
Properties
Molecular Formula |
C66H73Cl2N9O24 |
---|---|
Molecular Weight |
1447.2 g/mol |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C66H73Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(56(40)101-65-54(86)53(85)52(84)42(22-78)99-65)98-39-11-8-27(15-33(39)68)55(100-44-21-66(4,70)57(87)24(3)96-44)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-55,65,71,78-81,83-86H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53-,54+,55+,65-,66-/m0/s1 |
InChI Key |
WKNFBFHAYANQHF-QNSRRSNQSA-N |
SMILES |
CC1C(=O)C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N |
Isomeric SMILES |
C[C@H]1C(=O)[C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N |
Canonical SMILES |
CC1C(=O)C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N |
Synonyms |
balhimycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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